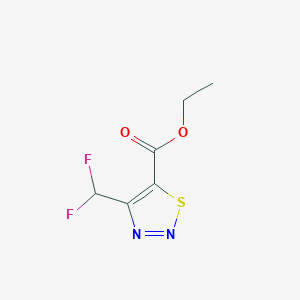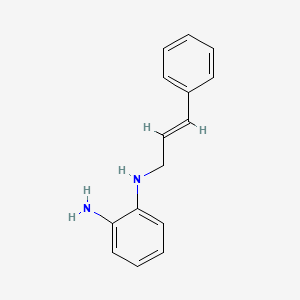![molecular formula C18H22N4O2 B12347193 2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide](/img/structure/B12347193.png)
2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of two aminophenyl groups and a dimethylacetohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide can be achieved through a multi-step process involving the following key steps:
Formation of 4-aminophenylacetyl chloride: This is typically achieved by reacting 4-aminobenzoic acid with thionyl chloride under reflux conditions.
Reaction with N,N’-dimethylhydrazine: The resulting 4-aminophenylacetyl chloride is then reacted with N,N’-dimethylhydrazine in the presence of a base such as triethylamine to form the desired hydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of signal transduction pathways or interference with cellular metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-aminophenyl)benzothiazole: Known for its antimicrobial properties.
2,4,6-tris(4-aminophenyl)-1,3,5-triazine: Used in the synthesis of advanced materials.
Uniqueness
2-(4-aminophenyl)-N’-[(4-aminophenyl)acetyl]-N,N’-dimethylacetohydrazide is unique due to its specific hydrazide structure, which imparts distinct chemical reactivity and potential biological activity. Its dual aminophenyl groups and dimethylacetohydrazide moiety make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H22N4O2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
2-(4-aminophenyl)-N'-[2-(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide |
InChI |
InChI=1S/C18H22N4O2/c1-21(17(23)11-13-3-7-15(19)8-4-13)22(2)18(24)12-14-5-9-16(20)10-6-14/h3-10H,11-12,19-20H2,1-2H3 |
Clave InChI |
VVEDIUDMWYMWJE-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)CC1=CC=C(C=C1)N)N(C)C(=O)CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12347118.png)
![4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B12347122.png)
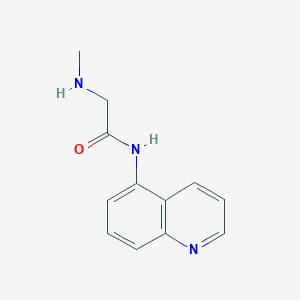
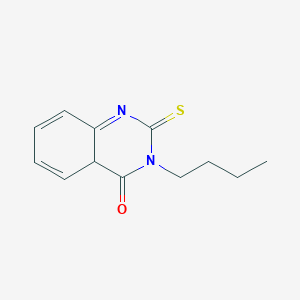
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12347150.png)
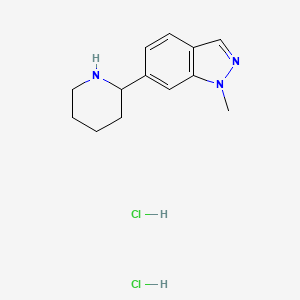
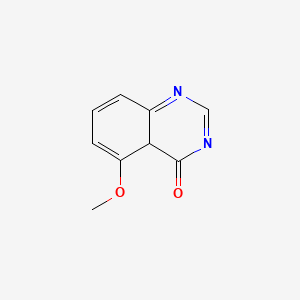

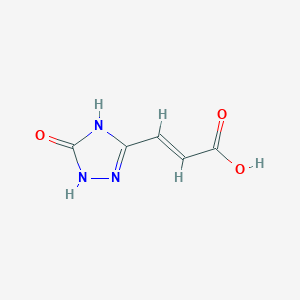

![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12347185.png)

